3-Bromo-1-nitronaphthalene

Nucleophilic Aromatic Substitution SNAr Regioselectivity

Researchers requiring a naphthalene scaffold with two independently addressable handles often encounter regioisomer mixtures or inactive analogs that derail synthetic routes. 3-Bromo-1-nitronaphthalene solves this by providing a precise 1-nitro-3-bromo pattern that enables orthogonal functionalization. • The 1-nitro group activates the 3-position bromine for nucleophilic aromatic substitution (SNAr), while the bromine itself remains competent for Suzuki-Miyaura cross-coupling, allowing sequential, high-yielding diversification. • Selective reduction of the nitro group delivers 3-bromo-1-aminonaphthalene, a versatile precursor for naphthylamine-based probes, dyes, and API intermediates. • This dual-reactivity profile eliminates the need for protecting-group manipulations, shortening synthetic sequences and improving overall yield. Procurement managers benefit from a single-source supply of a non-regulated, research-grade building block available in multiple pack sizes with documented analytical certificates.

Molecular Formula C10H6BrNO2
Molecular Weight 252.06 g/mol
CAS No. 102153-47-9
Cat. No. B177257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-nitronaphthalene
CAS102153-47-9
Synonyms3-bromo-1-nitronaphthalene
Molecular FormulaC10H6BrNO2
Molecular Weight252.06 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=C2[N+](=O)[O-])Br
InChIInChI=1S/C10H6BrNO2/c11-8-5-7-3-1-2-4-9(7)10(6-8)12(13)14/h1-6H
InChIKeySYUKHFBRPMIOTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1-nitronaphthalene: Selective Synthesis Building Block


3-Bromo-1-nitronaphthalene (CAS 102153-47-9) is an organic compound classified as a brominated nitronaphthalene derivative [1]. Its structure is defined by a bromine atom at the 3-position and a nitro group at the 1-position on the naphthalene core . This specific substitution pattern distinguishes it from other regioisomers and provides a unique dual-reactivity profile essential for constructing complex molecular architectures through chemoselective transformations .

Exploits selective meta-substitution pattern for nucleophilic aromatic substitution (SNAr) routes
Acts as electron-deficient aryl bromide substrate for Suzuki-Miyaura cross-coupling
High-melting crystalline solid (97–98 °C) simplifies handling and purification workflows

Why 3-Bromo-1-nitronaphthalene Cannot Be Substituted


Substituting 3-Bromo-1-nitronaphthalene with a generic halogenated naphthalene or other bromonitronaphthalene regioisomers is not chemically equivalent due to the profound influence of the 1-nitro group's meta-directing and electron-withdrawing effects on the bromine's reactivity [1]. Unlike 1-bromonaphthalene, the presence of the nitro group deactivates the ring system and, critically, the specific 1,3-relationship creates an activated site for nucleophilic aromatic substitution at the bromine, a pathway not available to its non-nitrated analogs . This unique electronic and steric environment dictates reaction yields and selectivity in cross-couplings and other transformations, meaning a different isomer will likely result in a failed or significantly lower-yielding synthesis [2].

Regioisomer Other bromonitronaphthalene isomers (e.g., 1,2- or 1,4-pattern) show different SNAr and coupling selectivity; synthesis may fail.
Non-nitro analog 1-Bromonaphthalene or other non-nitrated analogs lack the nitro-activated electrophilic site, preventing SNAr pathways.
Electron-neutral Replacing with electron-rich aryl bromides may alter Suzuki coupling efficiency; optimized ligand conditions are required.

Comparative Evidence for 3-Bromo-1-nitronaphthalene


Selective SNAr Enabled by Meta-Substitution

The electron-withdrawing nitro group at the 1-position activates the ring for nucleophilic aromatic substitution (SNAr), but its meta-directing nature forces the bromine at the 3-position into a uniquely reactive state. In contrast to ortho- or para- substituted isomers (e.g., 2-Bromo-1-nitronaphthalene or 1-Bromo-2-nitronaphthalene), the meta-bromine in 3-Bromo-1-nitronaphthalene exhibits a distinct electrophilic character, making it a superior electrophile in SNAr reactions [1]. While direct quantitative kinetic data (e.g., reaction rate constants) is not published, this is a class-level inference based on well-established principles of aromatic chemistry. The primary comparison is against other bromonitronaphthalene regioisomers [2].

Selective SNAr Reactivity
Class-level inference
Meta-bromo group uniquely activated by 1-nitro for SNAr; ortho/para isomers exhibit different electrophilicity.
Required for synthetic routes targeting meta-substitution via SNAr.
Direct kinetic data not published; inference based on aromatic chemistry principles.
Nucleophilic Aromatic Substitution SNAr Regioselectivity Electrophilicity

Distinct Suzuki-Miyaura Cross-Coupling Substrate

As a bromoarene with a strong electron-withdrawing nitro group, 3-Bromo-1-nitronaphthalene is a recognized substrate for Suzuki-Miyaura cross-couplings [1]. However, literature suggests that nitroarenes are generally more challenging coupling partners than simple aryl halides, often requiring specialized, bulky phosphine ligands (e.g., SPhos, BrettPhos) and optimized conditions to achieve high yields [2]. This contrasts with the more facile coupling of electron-neutral or electron-rich bromonaphthalenes. The specific 1,3-substitution pattern offers a distinct steric and electronic environment that can influence catalyst selection and reaction efficiency compared to other isomers .

Melting Point Advantage
Cross-study comparable
97–98 °C crystalline solid
vs. 1-bromonaphthalene: –2 to –1 °C liquid
Enables purification by crystallization and improves storage stability.
Approx. 99 °C difference; solid form simplifies handling.
Suzuki-Miyaura Coupling Cross-Coupling Palladium Catalysis C-C Bond Formation

High Melting Point and Crystallinity

3-Bromo-1-nitronaphthalene is characterized by a relatively high melting point of 97-98 °C, which is significantly higher than that of some other liquid or lower-melting naphthalene derivatives . This property, along with its crystalline nature, offers tangible advantages in handling, purification, and storage. For example, 1-bromonaphthalene is a liquid with a melting point of -2 to -1 °C. This clear physical difference allows for easier isolation and purification via crystallization, a factor that directly influences the cost and feasibility of synthesizing it in-house versus procurement [1].

Suzuki Coupling Substrate
Class-level inference
Electron-poor nitroarene; reported to benefit from bulky phosphine ligands for efficient cross-coupling.
Not a drop-in replacement for simpler aryl bromides in cross-coupling.
Specialized catalyst systems (e.g., SPhos, BrettPhos) often required; optimization expected.
Physical Properties Melting Point Crystallinity Solid State

3-Bromo-1-nitronaphthalene Applications


Polycyclic Heterocycles via Tandem SNAr/Cross-Coupling

This compound is a strategic intermediate for constructing complex heterocyclic frameworks. A synthetic sequence can exploit the unique meta-SNAr reactivity to introduce a first functional group (e.g., an amine), followed by a Suzuki-Miyaura cross-coupling at the bromine site to install a second, diverse aryl group [1]. This orthogonal reactivity is a primary reason for its procurement over simpler, less functionalized naphthalenes [2].

Advanced Organic Materials and Pharmaceuticals

3-Bromo-1-nitronaphthalene serves as a critical building block for advanced materials and active pharmaceutical ingredients (APIs) where a specifically substituted naphthalene core is required [1]. The 1-nitro-3-bromo pattern imparts specific electronic and steric properties to the final molecule, which can influence its binding affinity, photophysical properties, or solid-state packing [2]. Its use is mandated in any project where the target molecule contains this exact substitution motif .

Aminonaphthalene Probes and Intermediates

The nitro group in 3-Bromo-1-nitronaphthalene can be selectively reduced to an amino group, yielding 3-bromo-1-aminonaphthalene [1]. This transformation is a key step in generating naphthylamine-based probes, dyes, or further functionalized building blocks [2]. This capability distinguishes it from compounds lacking the nitro group, which cannot be directly converted to an amine via this simple route.

Application
Selection Property
Validation Focus
Tandem SNAr / Cross-Coupling Routes
Orthogonal reactivity: SNAr at C-3 and subsequent Suzuki coupling
Verify regioselectivity and reaction sequence order
Advanced Organic Materials & API Scaffolds
Specific 1-nitro-3-bromo substitution pattern on naphthalene core
Confirm target molecular structure and electronic effects
Aminonaphthalene Probes & Intermediates
Nitro group reducible to amine for further derivatization
Monitor reduction selectivity and subsequent functionalization

Technical Documentation Hub

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